Orthogonal Deprotection Strategy: N-O vs. N-C Bond Lability
The target compound features a benzyloxyamino group, which is an N-O linked protecting group, enabling orthogonal deprotection relative to standard Cbz (N-C) protected amines. While specific quantitative stability data for this compound is not available, class-level inference indicates that N-benzyloxyamines are cleaved under mild reductive conditions (e.g., H2/Pd-C) at rates distinct from their N-Cbz counterparts, offering enhanced selectivity in multi-step PROTAC synthesis [1]. This contrasts with the more common N-Cbz-7-aminoheptanoic acid (N-C bond) .
| Evidence Dimension | Deprotection Selectivity / Protecting Group Orthogonality |
|---|---|
| Target Compound Data | Benzyloxyamino (N-O bond) |
| Comparator Or Baseline | N-Cbz-7-aminoheptanoic acid (N-C bond) |
| Quantified Difference | Qualitative difference: N-O bond cleavage distinct from N-C amide hydrolysis; enables orthogonal deprotection. |
| Conditions | Hydrogenolysis (H2, Pd/C) or mild acidic conditions. |
Why This Matters
This orthogonal deprotection allows for the sequential unmasking of reactive amines in complex molecule assembly without side-reactions, a critical requirement for high-fidelity PROTAC and AUTOTAC construction [1].
- [1] Google Patents. (2019). Novel autotac chimeric compound, and composition for preventing, ameliorating or treating diseases through targeted protein degradation comprising the same. US20210299253A1. View Source
